molecular formula C25H30N2O4S B5182090 N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide

N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide

Cat. No.: B5182090
M. Wt: 454.6 g/mol
InChI Key: BTTUUXXLWQSOEP-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantyl group, a benzenesulfonyl group, and a methoxyanilino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantylamine with acetic anhydride to form N-(1-adamantyl)acetamide. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamides or other substituted derivatives.

Scientific Research Applications

N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, inhibiting their activity and disrupting cellular processes. This mechanism is particularly relevant in its antiviral and anticancer applications, where it can inhibit viral replication or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)acetamide
  • N-(benzenesulfonyl)acetamide
  • 2-methoxyanilinoacetamide

Uniqueness

N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide stands out due to its combination of structural features, which confer unique chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the benzenesulfonyl and methoxyanilino groups contribute to its reactivity and potential for diverse applications .

This compound’s versatility makes it a valuable tool in various fields of research and industry, highlighting its significance in the scientific community.

Properties

IUPAC Name

N-(1-adamantyl)-2-[N-(benzenesulfonyl)-2-methoxyanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-31-23-10-6-5-9-22(23)27(32(29,30)21-7-3-2-4-8-21)17-24(28)26-25-14-18-11-19(15-25)13-20(12-18)16-25/h2-10,18-20H,11-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTUUXXLWQSOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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